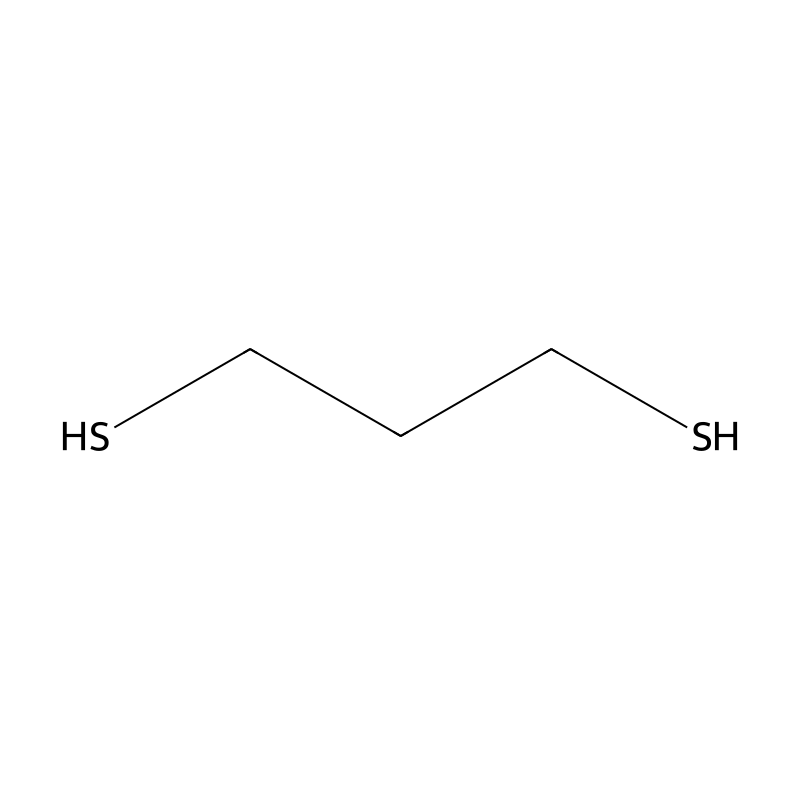

1,3-Propanedithiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

insoluble in water; miscible in fat

Synonyms

Canonical SMILES

1,3-Propanedithiol is a highly reactive, bifunctional aliphatic dithiol widely procured as a critical building block in advanced organic synthesis, materials science, and polymer chemistry [1]. As a three-carbon dithiol, it possesses a precise chain length and high nucleophilicity that drive its primary industrial and laboratory applications: the protection of carbonyl compounds and the generation of acyl anion equivalents via umpolung chemistry [2]. Beyond traditional synthesis, its dual thiol functionality makes it a premier cross-linking agent for self-assembled monolayers (SAMs) on noble metal surfaces and a specialized monomer for thiol-ene and thiol-yne click polymerizations [3]. Procurement decisions heavily rely on its purity, as trace monothiol impurities can terminate polymer chain growth or disrupt monolayer packing, while its specific three-carbon backbone strictly dictates the ring size and subsequent thermodynamic stability of its cyclic derivatives [1].

References

- [1] T. W. Green, P. G. M. Wuts, Protective Groups in Organic Synthesis, Wiley-Interscience, New York, 1999.

- [2] Corey, E. J.; Seebach, D., '1,3-Dithianes, Dithioacetals, and Dithioketals', Angewandte Chemie International Edition, 1965.

- [3] Click Nucleophilic Conjugate Additions to Activated Alkynes, Chemical Reviews, 2021.

Generic substitution of 1,3-propanedithiol with closely related homologs, such as 1,2-ethanedithiol or 1,4-butanedithiol, routinely leads to catastrophic process failures due to fundamental differences in ring-strain thermodynamics and intermediate stability [1]. In synthetic applications, substituting 1,3-propanedithiol with 1,2-ethanedithiol yields a 5-membered 1,3-dithiolane instead of a 6-membered 1,3-dithiane. When subjected to strong bases like n-butyllithium—a standard step in acyl anion chemistry—the dithiolane ring fragments and disproportionates, completely aborting the synthetic sequence [2]. In materials science, substituting with longer-chain dithiols (e.g., 1,6-hexanedithiol) drastically alters the tunneling barrier and interparticle gap in nanoparticle superlattices, destroying the quasi-metallic conductivity achieved specifically by the three-carbon spacer [3]. Consequently, 1,3-propanedithiol must be procured strictly based on its unique geometric and electronic compatibility with the target application.

References

- [1] T. W. Green, P. G. M. Wuts, Protective Groups in Organic Synthesis, Wiley-Interscience, New York, 1999.

- [2] Corey, E. J.; Seebach, D., '1,3-Dithianes, Dithioacetals, and Dithioketals', Angewandte Chemie International Edition, 1965.

- [3] Structure and conductivity of self-assembled films of gold nanoparticles, Journal of Applied Physics, 2006.

Absolute Base Stability in Acyl Anion Equivalents (Umpolung)

When generating acyl anion equivalents via the Corey-Seebach reaction, the choice of dithiol precursor is critical for intermediate stability. 1,3-Propanedithiol reacts with aldehydes to form 1,3-dithianes, which boast a C2 proton pKa of approximately 30 [1]. This allows for clean deprotonation by n-butyllithium at -30 °C to form a stable lithiated intermediate. In stark contrast, substituting with 1,2-ethanedithiol yields a 1,3-dithiolane intermediate that undergoes rapid fragmentation and disproportionation into ethene and dithiocarboxylates upon exposure to strong bases [1].

| Evidence Dimension | Intermediate stability under strong base (n-BuLi) |

| Target Compound Data | Forms stable lithiated 1,3-dithiane at -30 °C (pKa ~30). |

| Comparator Or Baseline | 1,2-Ethanedithiol (forms 1,3-dithiolane). |

| Quantified Difference | 1,2-EDT derivatives undergo complete fragmentation/disproportionation into ethene and dithiocarboxylates, whereas 1,3-PDT derivatives maintain >90% structural integrity for subsequent alkylation. |

| Conditions | n-BuLi at -30 °C in THF. |

Procurement of 1,3-propanedithiol is strictly required for umpolung sequences, as 1,2-ethanedithiol leads to catastrophic pathway failure under basic conditions.

Nanoparticle Superlattice Gap Sizing and Film Density

For the fabrication of self-assembled gold nanoparticle (GNP) superlattices, the alkyl chain length of the dithiol cross-linker directly dictates the interparticle gap and resulting film density [1]. 1,3-Propanedithiol establishes a highly constrained interparticle distance, resulting in a dense film with quasi-metallic conductivity. When substituting with longer analogs like 1,9-nonanedithiol, the film density drops significantly, and the tunneling barrier increases, severely reducing electrical conductance [1].

| Evidence Dimension | Superlattice film mass density |

| Target Compound Data | Film density of 12.3 g/cm³ with quasi-metallic conductivity. |

| Comparator Or Baseline | 1,9-Nonanedithiol (C9 linker). |

| Quantified Difference | 44% reduction in film density (to 6.9 g/cm³) and orders-of-magnitude drop in conductivity for the C9 comparator. |

| Conditions | Six-layer self-assembled gold nanoparticle films on glass substrates. |

In electronic and plasmonic device manufacturing, 1,3-propanedithiol is essential for achieving sub-nanometer interparticle gaps and maximum film density.

Reaction Pathway Control in Thiol-Yne Conjugate Additions

In nucleophilic conjugate additions to activated alkynes, short-chain dithiols exhibit divergent behavior compared to their longer-chain analogs [1]. Studies on thiol-yne click chemistry demonstrate that 1,3-propanedithiol heavily favors intramolecular cyclization to yield discrete dithiane products. Conversely, longer-chain dithiols like 1,6-hexanedithiol preferentially undergo step-growth polymerization to form linear polymers[1].

| Evidence Dimension | Reaction pathway preference (Cyclization vs. Polymerization) |

| Target Compound Data | >95% preference for intramolecular cyclization (forming 6-membered dithianes). |

| Comparator Or Baseline | 1,6-Hexanedithiol (C6 linker). |

| Quantified Difference | Shifts the reaction outcome entirely from linear step-growth polymerization (1,6-HDT) to discrete cyclic monomer formation (1,3-PDT). |

| Conditions | Thiol-yne Michael addition to activated alkynes. |

Buyers targeting discrete cyclic thioacetals or dynamic depolymerizable systems must select 1,3-propanedithiol over standard polymer-grade hexanedithiol.

Corey-Seebach Umpolung Synthesis

Where this compound is the right choice for reversing the polarity of carbonyl groups to create acyl anion equivalents, as its 1,3-dithiane derivatives uniquely survive the strong bases required for deprotonation [1].

High-Conductivity Gold Nanoparticle Superlattices

Where this compound is the right choice for cross-linking gold nanoparticles, providing the exact sub-nanometer interparticle gap necessary to achieve quasi-metallic film conductivity and high mass density [2].

Dynamic Thiol-Yne Click Chemistry

Where this compound is the right choice for reacting with activated alkynes to selectively form discrete, depolymerizable cyclic dithianes rather than uncontrolled linear polymers [3].

References

- [1] Corey, E. J.; Seebach, D., '1,3-Dithianes, Dithioacetals, and Dithioketals', Angewandte Chemie International Edition, 1965.

- [2] Structure and conductivity of self-assembled films of gold nanoparticles, Journal of Applied Physics, 2006.

- [3] Click Nucleophilic Conjugate Additions to Activated Alkynes, Chemical Reviews, 2021.

Physical Description

Liquid

liquid with odour of sulfur or meat

XLogP3

Boiling Point

172.9 °C

Flash Point

Density

d20 1.08

1.077-1.078 (d20/4)

Melting Point

-79.0 °C

-79 °C

-79°C

UNII

GHS Hazard Statements

H302 (17.73%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (98.58%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index